molecular formula C25H28N4O5 B1574319 CXD101

CXD101

Cat. No. B1574319
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CXD101 is a novel histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Although the exact therapeutic mechanism of action for CXD101 is not known, oral administration of this agent should inhibit the catalytic activity of HDAC, which results in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression.

Scientific Research Applications

1. Role in Cardiovascular Diseases

CXCL10, also known as interferon-inducible protein-10, is part of the CXC chemokine family. It plays a significant role in cardiovascular diseases (CVD), including atherosclerosis, aneurysm formation, and myocardial infarction. CXCL10 is secreted by leukocytes and tissue cells and functions as a chemoattractant for lymphocytes. Its role in CVD, however, shows discrepancies between experimental and clinical settings due to differences in biological actions across species and signaling via different CXCR3 isoforms or independent signaling pathways (van den Borne, Quax, Hoefer, & Pasterkamp, 2014).

2. Cancer Treatment and Immunotherapy

CXD101 is a histone deacetylase inhibitor that reactivates the immune system by increasing tumor expression of MHC I & II and tumoral infiltration by CD8 lymphocytes, while decreasing T Reg cells. It has shown anti-tumor activity as monotherapy and in combination with immune checkpoint inhibitors in colorectal cancer and lymphoma (Saunders et al., 2019), (Eyre et al., 2016).

3. Modulation of Immune-Related Gene Expression

Research has indicated that CXD101 can alter immune-related gene expression, particularly affecting antigen processing and natural killer cell-mediated cytotoxicity. This modulatory effect is also evident in tumor microenvironments, making CXD101 a potential candidate for combination therapy with immune checkpoint inhibitors in treating cancers like colorectal cancer (Blaszczak et al., 2021).

4. Emerging Role in Cancer Pathogenesis

CXCL10, which binds to the CXCR3 receptor, is involved in chemotaxis, apoptosis, cell growth regulation, and angiostatic effects. It is associated with several human diseases, including tumor development, metastasis, and dissemination. Understanding its role in disease progression could lead to new therapeutic targets for cancer (Liu, Guo, & Stiles, 2011).

properties

Product Name

CXD101

Molecular Formula

C25H28N4O5

SMILES

Unknown

Appearance

Solid powder

synonyms

CXD101;  CXD-101;  CXD 101.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.